Ferric fluoride trihydrate

Description

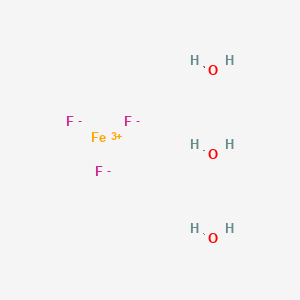

Ferric fluoride trihydrate (FeF₃·3H₂O) is a hydrated inorganic iron(III) compound characterized by its yellowish-brown to pink crystalline appearance . It is commercially significant in battery manufacturing, ceramics production, and as a precursor for synthesizing iron-based coordination complexes . The compound exhibits hygroscopic properties and decomposes upon dehydration to form oxyfluorides .

Properties

IUPAC Name |

iron(3+);trifluoride;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660183 | |

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15469-38-2 | |

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

α-Ferric Fluoride Trihydrate

The α-form is synthesized by evaporating a saturated FeF₃ solution in HF at room temperature. Key characteristics include:

-

Crystal Structure : Rhombohedral symmetry with a P4/m space group, featuring a unique J₆ substructure.

-

Stability : Metastable, transitioning irreversibly to the β-form upon storage or mild heating.

-

Mössbauer Spectroscopy : Exhibits a quadrupole splitting parameter of 0.68 mm/s, indicative of its distorted octahedral Fe(III) coordination.

β-Ferric Fluoride Trihydrate

The β-form is obtained by evaporating the same solution at temperatures above 50°C. Its properties include:

-

Crystal Structure : Tetragonal symmetry with a P4/m space group, lacking the J₆ substructure.

-

Stability : Thermodynamically stable, retaining its structure indefinitely under ambient conditions.

-

Mössbauer Spectroscopy : Displays a reduced quadrupole splitting (0.52 mm/s), suggesting a more symmetric Fe(III) environment.

Table 1: Comparative Properties of α- and β-FeF₃·3H₂O

| Property | α-FeF₃·3H₂O | β-FeF₃·3H₂O |

|---|---|---|

| Preparation Temperature | 20–25°C | >50°C |

| Space Group | P4/m (J₆ substructure) | P4/m |

| Quadrupole Splitting | 0.68 mm/s | 0.52 mm/s |

| Stability | Converts to β within days | Long-term stable |

Alternative Synthetic Routes and Precursors

Passivation of Iron in Hydrofluoric Acid

Exposing metallic iron or steel to concentrated HF results in the formation of a thin FeF₃ film. While this film is typically anhydrous, prolonged exposure to humid environments may promote hydration. However, this method is impractical for bulk synthesis due to low yields and inhomogeneity.

Challenges and Optimization Strategies

Impurity Control

This compound synthesized via aqueous routes often contains residual chloride or oxide impurities. A patent describing aluminum fluoride purification suggests that reducing agents (e.g., hydrazine) could mitigate Fe²⁺ contamination in analogous systems. Applying this to FeF₃·3H₂O synthesis may involve adding 1.5–2 equivalents of hydrazine to suppress Fe²⁺ formation, though experimental validation is needed.

Hygroscopicity Management

The hygroscopic nature of FeF₃·3H₂O necessitates storage in desiccators or under inert atmospheres. X-ray diffraction studies confirm that exposure to moisture induces irreversible structural changes, complicating long-term storage.

Structural and Magnetic Properties

Chemical Reactions Analysis

Decomposition and Thermal Behavior

Heating FeF₃·3H₂O leads to dehydration and structural changes:

-

Dehydration :

Anhydrous FeF₃ remains stable up to 987°C, where it vaporizes as planar FeF₃ molecules . -

High-Temperature Behavior :

At >987°C, FeF₃ decomposes:

This decomposition is relevant in materials processing .

Solubility in Acidic Mixtures

A 2006 study measured β-FeF₃·3H₂O solubility in nitric acid (HNO₃) and hydrofluoric acid (HF) mixtures :

| Temperature (°C) | HNO₃ (mol/L) | HF (mol/L) | Solubility (mol/kg) |

|---|---|---|---|

| 30 | 0 | 1 | 0.05 |

| 50 | 2 | 3 | 0.02 |

| 30 | 7 | 6 | 0.01 |

Solubility decreases with increasing acid concentrations and increases with temperature .

Hydrolysis and Complexation

In aqueous solutions, FeF₃·3H₂O undergoes partial hydrolysis:

The presence of alkali metal fluorides promotes complex formation:

where M = Na⁺, K⁺, etc. .

Material Science Reactions

In ceramics production, FeF₃·3H₂O improves thermal stability and durability . During battery cathode fabrication (e.g., FeF₃@C), fluorination with NF₃ gas occurs:

This preserves the honeycomb structure while embedding FeF₃ nanoparticles .

Hazardous Reactions

-

Dehydration risks : Anhydrous FeF₃ is a strong dehydrating agent, capable of causing explosions with HF gas .

-

Hydrolysis in water : Generates corrosive HF and Fe³⁺ ions .

Structural Transformations

Polymorph interconversion occurs via:

β-form stability is critical for industrial applications .

Scientific Research Applications

Chemical Properties and Structure

Ferric fluoride trihydrate is characterized by its pink crystalline form and hygroscopic nature. It can exist in two crystalline polymorphs: the α and β forms, which differ in their structural properties and stability. The compound is known for its antiferromagnetic properties and thermal robustness, making it suitable for various high-temperature applications .

Catalysis

This compound serves as a catalyst in several chemical reactions, particularly in organic synthesis. It has been shown to facilitate:

- Cross-Coupling Reactions : Catalyzes the formation of biaryl compounds through reactions involving N-heterocyclic carbene ligands .

- Chemoselective Additions : Promotes the addition of cyanide to aldehydes, yielding cyanohydrins .

Materials Science

In materials science, this compound is utilized in the production of ceramics. Its properties enhance the mechanical strength and thermal stability of ceramic materials used in various applications, including:

- Aerospace Components : High-performance ceramics for aerospace applications require materials that can withstand extreme conditions .

- Building and Construction : Used in tiles and other construction materials due to its durability and aesthetic properties .

Battery Technology

This compound is being explored as a cathode material in lithium-ion batteries. Research indicates that it can improve the electrochemical performance of batteries, making them more efficient and longer-lasting. For instance:

- Electrochemical Studies : Mechanical milling of FeF₃·3H₂O with carbon black has been investigated to enhance its conductivity and capacity as a battery cathode material .

Surface Treatments

The compound is also employed in surface treatment processes to improve the corrosion resistance of metals. By forming a protective layer on metal surfaces, it helps prolong the lifespan of components used in harsh environments .

Safety Considerations

Despite its beneficial applications, this compound poses significant safety risks due to its corrosive nature. It can cause severe burns upon contact with skin and damage to eyes if not handled properly. Safety protocols must be strictly followed when working with this compound to mitigate risks associated with exposure .

Case Study 1: Catalytic Applications

A study published in ACS Publications explored the use of this compound as a catalyst for synthesizing biaryl compounds. The results demonstrated high yields and selectivity, indicating its potential as an effective catalyst in organic synthesis .

Case Study 2: Battery Performance

Research conducted on FeF₃·3H₂O as a cathode material revealed that its incorporation into lithium-ion batteries significantly improved their charge-discharge cycles compared to conventional materials. This advancement could lead to more efficient energy storage solutions in the future .

Mechanism of Action

The mechanism of action of ferric fluoride trihydrate involves its ability to interact with various molecular targets and pathways:

Catalysis: Acts as a catalyst by providing active sites for chemical reactions, facilitating the formation of desired products.

Bioimaging: Forms complexes with iron ions, enhancing fluorescence and enabling the detection of iron in biological samples.

Medical Applications: Binds to phosphate ions in the gastrointestinal tract, reducing phosphate absorption and helping manage hyperphosphatemia in patients with chronic kidney disease.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Ferric Fluoride Trihydrate and Analogous Compounds

Structural Insights :

- This compound : Forms a complex Keggin ion structure ([Fe₁₃O₄F₂₄(OMe)₁₂]⁵⁻) under specific conditions, with high-spin Fe(III) centers .

- Ferric Chloride Hexahydrate : Exhibits strong redox activity, enabling its use in electrochemical measurements (e.g., Fe³⁺/Fe²⁺ couple in FRAP assays) .

Functional Differences

- Redox Behavior :

- Thermal Stability :

- Hygroscopicity :

- FeF₃·3H₂O is moderately hygroscopic, whereas FeCl₃·6H₂O rapidly absorbs moisture .

Biological Activity

Ferric fluoride trihydrate, chemically represented as , is a compound with diverse applications in various fields, including materials science and medicine. This article delves into its biological activity, synthesizing findings from multiple studies to present a comprehensive overview.

This compound is characterized by its crystalline structure and is typically white to brown in color. It has a molecular weight of 166.89 g/mol (an anhydrous form weighs 112.84 g/mol) and is slightly soluble in water, with solubility being influenced by factors such as pH and temperature. The compound exhibits hygroscopic properties, meaning it can absorb moisture from the environment, which can affect its stability and biological interactions.

This compound's biological activity is primarily attributed to its fluoride ion release upon dissolution. Fluoride ions are known to have several biological effects:

- Antimicrobial Properties : Studies have shown that fluoride can inhibit the growth of certain bacteria, particularly those involved in dental caries. The mechanism involves the disruption of bacterial metabolism and the inhibition of enzyme activity essential for bacterial survival .

- Bone Mineralization : Fluoride has been implicated in enhancing bone mineral density. Research indicates that low concentrations of fluoride can stimulate osteoblast activity, promoting bone formation while inhibiting osteoclasts, which are responsible for bone resorption .

- Neurotoxicity Concerns : While fluoride has beneficial effects at low concentrations, excessive exposure has been linked to neurotoxic effects, particularly in developing brains. Animal studies suggest that high fluoride levels may impair cognitive functions and lead to behavioral changes .

1. Dental Applications

A study conducted on the effects of fluoride varnishes containing ferric fluoride showed significant reductions in dental caries among children. The application of these varnishes resulted in a 30% decrease in caries incidence over two years compared to control groups receiving no treatment .

2. Bone Health Studies

In a clinical trial involving postmenopausal women, participants receiving low-dose fluoride supplements exhibited improved bone mineral density after 12 months compared to those on placebo. The study highlighted the potential of ferric fluoride as a therapeutic agent for osteoporosis management .

3. Neurodevelopmental Impact

Research examining the neurodevelopmental impact of fluoride exposure in children found correlations between high environmental fluoride levels and lower IQ scores. This study raises concerns about the safety thresholds for fluoride exposure, especially in young populations .

Safety and Toxicology

This compound poses several health risks if not handled properly:

- Toxicity : It is classified as harmful if swallowed or inhaled and can cause severe skin burns and eye damage upon contact .

- Regulatory Status : The compound is regulated under various safety guidelines due to its corrosive nature and potential health hazards.

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other fluoride compounds:

| Property/Activity | This compound | Sodium Fluoride | Calcium Fluoride |

|---|---|---|---|

| Antimicrobial Activity | Moderate | High | Low |

| Bone Mineralization | Positive | Positive | Neutral |

| Neurotoxicity Risk | Moderate | Low | Low |

| Solubility | Slightly Soluble | Highly Soluble | Sparingly Soluble |

Q & A

Q. What are the optimal laboratory synthesis methods for ferric fluoride trihydrate, and how do reaction conditions influence product purity?

this compound is typically synthesized by reacting iron(III) oxide (Fe₂O₃) with aqueous hydrofluoric acid (HF) under controlled conditions. Key parameters include:

- Molar ratios : A stoichiometric excess of HF (≥3:1 HF:Fe₂O₃) ensures complete conversion to FeF₃·3H₂O .

- Temperature : Reactions are performed at 60–80°C to avoid premature dehydration while maintaining reaction kinetics .

- Purification : Residual HF is removed via vacuum filtration, followed by washing with cold ethanol to isolate the trihydrate form . Characterization via powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and hydration state .

Q. How can researchers safely handle and store this compound given its hygroscopic and corrosive nature?

Safety protocols must address:

- Hazard mitigation : Use corrosion-resistant equipment (e.g., PTFE containers) and personal protective equipment (PPE) due to its H314 (causes severe skin burns) and H332 (harmful if inhaled) classifications .

- Storage : Store in airtight containers under anhydrous conditions (<30% relative humidity) to prevent deliquescence and hydrolysis to oxyfluorides .

- Waste disposal : Neutralize residual material with calcium carbonate before disposal to minimize environmental fluoride release .

Q. What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

- PXRD : Confirms crystallinity and phase identity by matching diffraction patterns to reference data (e.g., ICDD PDF-4+ 00-032-0463) .

- TGA/DSC : Quantifies dehydration steps (e.g., 100–200°C for H₂O loss, >300°C for oxyfluoride formation) and determines thermal stability .

- FTIR spectroscopy : Identifies O–H stretching (3400–3200 cm⁻¹) and Fe–F vibrational modes (500–400 cm⁻¹) to confirm hydration and bonding .

Advanced Research Questions

Q. How do contradictory reports on this compound’s solubility in polar solvents inform experimental design?

Discrepancies arise from:

- Hydration state : Anhydrous FeF₃ is sparingly soluble in water (<0.1 g/100 mL at 25°C), while the trihydrate exhibits slightly higher solubility due to lattice water interactions .

- pH dependence : Solubility increases under acidic conditions (pH <3) due to fluoride complexation (e.g., [FeF₆]³⁻ formation), requiring pH monitoring during dissolution . Researchers should pre-condition solvents with inert gases (e.g., N₂) to suppress hydrolysis and validate solubility via gravimetric analysis .

Q. What methodologies resolve conflicting data on this compound’s thermal decomposition pathways?

Thermal decomposition studies report mixed oxyfluoride products (e.g., FeOF, FeF₂Oₓ), influenced by:

- Heating rate : Slow heating (2–5°C/min) in inert atmospheres favors FeF₃→FeOF transitions, while rapid heating promotes amorphous FeF₂Oₓ .

- Atmosphere : Dehydration in dry air yields Fe₂O₃ impurities, whereas argon preserves intermediate oxyfluorides . In situ X-ray absorption spectroscopy (XAS) and mass spectrometry (MS) are recommended to track real-time phase evolution .

Q. How can this compound be integrated into novel electrochemical applications, such as lithium-ion battery cathodes?

FeF₃·3H₂O’s high theoretical capacity (712 mAh/g) is limited by poor conductivity and structural instability. Mitigation strategies include:

- Nanostructuring : Ball-milling to reduce particle size (<100 nm) enhances Li⁺ diffusion kinetics .

- Composite design : Embedding FeF₃·3H₂O in carbon matrices (e.g., graphene oxide) improves electronic conductivity and buffers volume expansion . Electrochemical testing should employ coin cells with Li metal anodes and ethylene carbonate/dimethyl carbonate electrolytes, cycled at C/10 rates to assess stability .

Q. What experimental controls are critical when studying this compound’s reactivity in fluoride-ion exchange reactions?

Key considerations include:

- Moisture exclusion : Use gloveboxes (O₂/H₂O <1 ppm) to prevent hydrolysis during reactions with alkali fluorides (e.g., KF) .

- Stoichiometric precision : Maintain FeF₃·3H₂O:KF molar ratios ≤1:3 to avoid side products (e.g., KFeF₄) .

- Post-reaction analysis : Pair PXRD with inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify unreacted fluoride .

Methodological Best Practices

- Reproducibility : Document reaction parameters (e.g., HF concentration, stirring rates) and raw data in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Data interpretation : Address conflicting solubility or decomposition data by contextualizing experimental conditions (e.g., atmospheric humidity, heating methods) .

- Ethical compliance : Adhere to institutional protocols for HF handling and fluoride waste disposal to meet safety and environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.